molecular formula C14H15ClN2O2S B7529423 3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide

3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide

Cat. No.: B7529423
M. Wt: 310.8 g/mol
InChI Key: SAXKFKOLGYNCFQ-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, a methyl group, and a pyridine ring.

Properties

IUPAC Name

3-chloro-2-methyl-N-(1-pyridin-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-10-13(15)6-3-7-14(10)20(18,19)17-11(2)12-5-4-8-16-9-12/h3-9,11,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXKFKOLGYNCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzenesulfonyl chloride and 3-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-2-methylbenzenesulfonyl chloride is reacted with 3-aminopyridine in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs.

    Chemical Biology: It serves as a probe to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide involves the inhibition of enzymes that are crucial for bacterial growth and survival. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, leading to the disruption of folate metabolism and bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide is unique due to the presence of the pyridine ring, which can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties. The chlorine and methyl substituents on the benzene ring also contribute to its distinct chemical reactivity and biological activity.

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